Superior Potency Against Plant-Pathogenic Oomycetes Compared to Bacterial Pathogens
Kanosamine demonstrates a pronounced specificity for plant-pathogenic oomycetes, with MIC values significantly lower than those for common bacterial species. This quantifiable difference in sensitivity defines its practical application niche compared to broad-spectrum alternatives. For instance, the MIC for the oomycete Phytophthora medicaginis M2913 is 25 µg/mL, while for the bacterium Staphylococcus aureus, it is 400 µg/mL, a 16-fold difference . This contrasts with many aminoglycosides where the antibacterial potency is the primary driver of activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against plant-pathogenic oomycetes vs. bacteria |
|---|---|
| Target Compound Data | MIC = 25 µg/mL (P. medicaginis M2913); MIC = 400 µg/mL (S. aureus) |
| Comparator Or Baseline | In-class aminoglycosides (e.g., kanamycin, streptomycin) typically exhibit stronger antibacterial activity and weaker oomycete activity. |
| Quantified Difference | 16-fold higher potency against P. medicaginis compared to S. aureus |
| Conditions | In vitro susceptibility assay; specific strain details as per datasheets |
Why This Matters
This stark activity gradient guides procurement for researchers specifically targeting oomycete pathogens, where kanosamine provides superior efficacy over standard antibacterial aminoglycosides.
